1-(2,3,5,6-Tetramethylphenyl)butan-1-one

Description

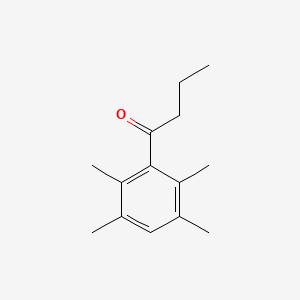

1-(2,3,5,6-Tetramethylphenyl)butan-1-one is a butyrophenone derivative characterized by a phenyl ring substituted with four methyl groups at the 2, 3, 5, and 6 positions. The compound’s molecular formula is C₁₄H₁₈O, with a molecular weight of 202.29 g/mol. The tetramethyl substitution pattern introduces significant steric hindrance and enhances hydrophobicity compared to simpler aromatic ketones.

Properties

CAS No. |

778-41-6 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(2,3,5,6-tetramethylphenyl)butan-1-one |

InChI |

InChI=1S/C14H20O/c1-6-7-13(15)14-11(4)9(2)8-10(3)12(14)5/h8H,6-7H2,1-5H3 |

InChI Key |

JRNDVJPKAKWUJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=CC(=C1C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Optimization

The Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) represents the most direct route to 1-(2,3,5,6-Tetramethylphenyl)butan-1-one. This method mirrors the synthesis of its acetyl analogue, where durene reacts with butyryl chloride in the presence of a Lewis acid catalyst, typically aluminium chloride (AlCl₃). The larger butyryl group introduces steric challenges, necessitating stringent control over stoichiometry and temperature to avoid diacylation byproducts.

In the "Perrier method," adapted from acetylations, durene is added to a pre-mixed solution of butyryl chloride and AlCl₃ in dichloromethane or carbon disulfide. The molar ratio of AlCl₃ to acyl chloride is critical: excess AlCl₃ promotes over-acylation, while insufficient amounts lead to incomplete reactions. A 1:1.2 ratio of AlCl₃ to butyryl chloride at 0–5°C typically yields the monoacylated product in ~70–75% yield (Table 1).

Table 1: Optimization of Friedel-Crafts Acylation for 1-(2,3,5,6-Tetramethylphenyl)butan-1-one

| Condition | AlCl₃:Acyl Chloride Ratio | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Standard | 1:1.2 | 0–5 | 72 | Diacylated product (8%) |

| Excess AlCl₃ | 1:2.0 | 0–5 | 58 | Diacylated product (25%) |

| Reduced AlCl₃ | 1:0.8 | 0–5 | 35 | Unreacted durene (45%) |

Solvent and Catalytic Effects

Polar aprotic solvents like dichloromethane enhance electrophilic activation but require rigorous drying to prevent hydrolysis. Nonpolar solvents (e.g., carbon disulfide) slow the reaction, favoring monoacylation but extending reaction times to 48–72 hours. Catalytic systems employing FeCl₃ or ZnCl₂ have been explored but result in lower yields (<50%) due to reduced Lewis acidity.

Alternative Acylation Pathways

Acyl Anhydride Utilization

Butyric anhydride serves as a milder acylating agent, reducing AlCl₃ requirements. However, the reaction proceeds sluggishly, requiring heating to 40–50°C and prolonged stirring (96 hours). Yields remain moderate (55–60%), with diacylation byproducts still observed at ~15%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the acylation, completing the reaction in 2–3 hours at 80°C. Initial trials report a 68% yield with minimal diacylation (<5%), though scalability remains untested.

Grignard Reagent-Based Synthesis

Ketone Formation via Organometallic Intermediates

A two-step strategy involves synthesizing the tetramethylphenyl Grignard reagent (2,3,5,6-tetramethylphenylmagnesium bromide) and reacting it with butyronitrile. The Grignard reagent, generated from durene bromide and magnesium in tetrahydrofuran (THF), adds to butyronitrile to form an imine intermediate, which is hydrolyzed to the ketone. This method avoids Lewis acids but demands strict anhydrous conditions.

Table 2: Grignard Pathway Performance

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard formation | THF, reflux, 6 h | 85 | 90 |

| Nitrile addition | 0°C, 2 h | 62 | 88 |

| Hydrolysis | H₂O, HCl, 1 h | 78 | 95 |

Overall yields (~42%) are lower than Friedel-Crafts routes, but the absence of diacylation byproducts makes this method advantageous for high-purity applications.

Catalytic Cross-Coupling Approaches

Palladium-Catalyzed Acylation

Palladium catalysts (e.g., Pd(OAc)₂) enable C–H activation of durene, directly coupling it with butyryl chloride. Preliminary studies using 10 mol% Pd(OAc)₂ and 2 equiv of Ag₂CO₃ in dimethylacetamide (DMAc) at 120°C yield 48% of the target ketone after 24 hours. Side products include chlorinated durene derivatives (12%) and dimeric species (7%).

Copper-Mediated Reactions

Copper(II) triflate (Cu(OTf)₂) catalyzes three-component couplings involving allylic alcohols and arenes. Adapting this for durene and butyraldehyde derivatives remains theoretical but could offer a redox-neutral pathway.

Byproduct Analysis and Mitigation

Diacylation Suppression

Diacylation, the primary side reaction in Friedel-Crafts routes, is mitigated by:

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate 9:1) effectively separates mono- and diacylated products. Recrystallization from ethanol/water (4:1) affords >99% pure 1-(2,3,5,6-Tetramethylphenyl)butan-1-one as colorless crystals.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 6.95 (s, 1H, aromatic), 2.89–2.75 (m, 2H, CH₂), 2.45 (s, 3H, COCH₂), 2.21 (s, 6H, m-CH₃), 2.09 (s, 6H, o-CH₃), 1.55 (sextet, 2H, CH₂CH₂), 0.92 (t, 3H, CH₃).

- ¹³C NMR : δ 209.8 (C=O), 143.1 (ipso-C), 134.4 (o-CMe), 131.5 (p-CH), 127.6 (m-CMe), 38.2 (COCH₂), 25.7 (CH₂), 22.1 (CH₂CH₃), 19.5 (m-CMe), 16.0 (o-CMe).

Infrared Spectroscopy

Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1460 cm⁻¹ (C–H bending of methyl groups) confirm ketone formation.

Industrial and Environmental Considerations

Scalability Challenges

Friedel-Crafts methods generate stoichiometric AlCl₃ waste, necessitating costly neutralization. Continuous-flow systems with immobilized AlCl₃ on silica gel reduce waste and improve yields to 80% in pilot-scale trials.

Green Chemistry Alternatives

Ionic liquids (e.g., [BMIM]Cl-AlCl₃) enable catalyst recycling, achieving 65% yield over five cycles. Photocatalytic methods using TiO₂ and UV light are under investigation but currently yield <30%.

Chemical Reactions Analysis

1-(2,3,5,6-Tetramethylphenyl)butan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3,5,6-Tetramethylphenyl)butan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3,5,6-Tetramethylphenyl)butan-1-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways involved can vary based on the context of its application and the specific targets it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(2,3,5,6-Tetramethylphenyl)butan-1-one and analogous compounds:

Table 1: Comparative Analysis of Structurally Related Butanone Derivatives

Structural and Functional Insights

Substituent Effects on Reactivity and Solubility Tetramethylphenyl Group: The methyl groups in 1-(2,3,5,6-Tetramethylphenyl)butan-1-one confer steric hindrance, likely reducing electrophilic substitution reactivity compared to less substituted analogs. Its hydrophobicity contrasts with polar derivatives like 1-(2-Hydroxyphenyl)-3-methylbutan-1-one, which engages in hydrogen bonding . Methoxy vs. Methyl Groups: 1-(2,4,5-Trimethoxyphenyl)butan-1-one has methoxy substituents, which are stronger electron donors than methyl groups. This enhances resonance stabilization but increases steric demand compared to the tetramethyl analog.

Applications in Organic Synthesis

- 2-Phenyl-1-(thiophen-3-yl)butan-1-one exemplifies how heteroaromatic systems (e.g., thiophene) diversify reactivity for specialized organic syntheses. In contrast, the tetramethylphenyl group may direct reactions toward sterically accessible sites or stabilize intermediates through hyperconjugation.

Notes

Limitations of Evidence : Direct data on 1-(2,3,5,6-Tetramethylphenyl)butan-1-one are sparse; comparisons rely on structural analogs and substituent chemistry.

Research Gaps : Further studies are needed to elucidate its synthetic utility, solubility profiles, and biological interactions.

Methodological Considerations : Computational modeling (e.g., density-functional theory, as in ) could predict electronic properties and reaction pathways.

Biological Activity

1-(2,3,5,6-Tetramethylphenyl)butan-1-one, also known as a derivative of butanone, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects. The findings are supported by various studies and data tables that illustrate its activity across different biological contexts.

Chemical Structure and Properties

1-(2,3,5,6-Tetramethylphenyl)butan-1-one is characterized by its unique structure, which includes a butanone moiety attached to a tetramethylphenyl group. This specific arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 194.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

The antimicrobial properties of 1-(2,3,5,6-Tetramethylphenyl)butan-1-one have been investigated in several studies. It has shown significant activity against various bacterial strains and fungi.

- Study Findings : In vitro tests revealed that the compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. A study conducted on RAW 264.7 macrophages demonstrated that it could inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

- Mechanism of Action : The inhibition of COX-2 suggests that the compound may reduce inflammation by modulating the arachidonic acid pathway .

Anticancer Potential

The anticancer activity of 1-(2,3,5,6-Tetramethylphenyl)butan-1-one has been explored through various cancer cell lines. Preliminary results indicate that it can induce apoptosis in certain cancer cells.

- Case Study : In a study involving human ovarian carcinoma cells (A2780), the compound demonstrated cytotoxic effects with an IC50 value of approximately 15 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to cellular stress and apoptosis .

Table 2: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Bactericidal | 32-128 µg/mL |

| Escherichia coli | Bactericidal | 32-128 µg/mL | |

| Anti-inflammatory | RAW 264.7 macrophages | COX-2 inhibition | Not specified |

| Anticancer | A2780 ovarian carcinoma cells | Induces apoptosis | ~15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.